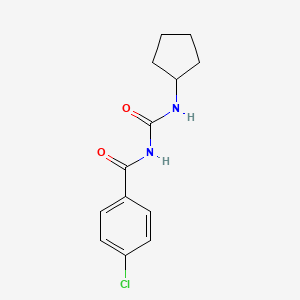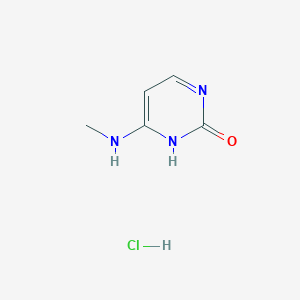
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate is a useful research compound. Its molecular formula is C24H16N2O5S and its molecular weight is 444.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential as an Apelin Receptor Antagonist
- Role in Cardiovascular and Energy Metabolism : This compound has been identified as a potent functional antagonist of the apelin (APJ) receptor, which plays a significant role in cardiovascular homeostasis and is implicated in the pathogenesis of cardiovascular diseases. Its selectivity and activity against the APJ receptor suggest potential therapeutic applications in treating cardiovascular conditions and influencing energy metabolism. The discovery and initial pharmacological characterization of this compound underline its significance in drug discovery, particularly for cardiovascular and metabolic diseases (Maloney et al., 2012).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Research on the synthesis of related compounds, including pyrimidine derivatives, has shown antimicrobial activity against various bacterial and fungal strains. These findings suggest that derivatives of the mentioned compound could potentially be designed to enhance antimicrobial efficacy. The exploration of these derivatives emphasizes the ongoing interest in developing novel antimicrobial agents to combat resistant microbial strains (Ghashang et al., 2013; Deohate & Palaspagar, 2020; Nikalje et al., 2017).
Anticancer and Anti-inflammatory Applications
- Synthetic Approaches and Biological Activities : Several studies have focused on synthesizing pyrimidine-linked heterocyclic compounds, including those with structural similarities to the specified compound, to evaluate their insecticidal, antibacterial, and anticancer potentials. These research efforts contribute to the understanding of the structural requirements for biological activity and the potential for these compounds to be developed into therapeutic agents targeting specific diseases (Erkin et al., 2012; Rahmouni et al., 2016).
Synthesis and Chemical Transformations
- Chemical Synthesis and Reactivity : The chemical synthesis and transformation of pyrimidine derivatives have been extensively studied, revealing a range of reactions that produce various biologically active compounds. These studies not only demonstrate the chemical versatility of pyrimidine derivatives but also their potential as intermediates in the synthesis of pharmacologically relevant molecules. Research in this area continues to expand the toolkit available for the design and synthesis of novel therapeutics (Sheverdov et al., 2012).
Eigenschaften
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 9H-xanthene-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O5S/c27-18-12-15(14-32-24-25-10-5-11-26-24)29-13-21(18)31-23(28)22-16-6-1-3-8-19(16)30-20-9-4-2-7-17(20)22/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLORVFDWVMXQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=COC(=CC4=O)CSC5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2637268.png)

![2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol](/img/structure/B2637270.png)

![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)


![N-benzyl-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2637282.png)
![5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2637284.png)
![methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B2637285.png)
![2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B2637286.png)


